molecular formula C8H15NO2 B8487400 5-(1-Butyloxy) pyrrolidin-2-one

5-(1-Butyloxy) pyrrolidin-2-one

Cat. No.: B8487400
M. Wt: 157.21 g/mol
InChI Key: NMFSZJKNGKBOEE-UHFFFAOYSA-N
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Description

5-(1-Butyloxy)pyrrolidin-2-one is a pyrrolidinone derivative featuring a butyloxy (-O-C₄H₉) substituent at the 5-position of the lactam ring. Pyrrolidin-2-one, the parent compound, is a five-membered cyclic amide with applications in pharmaceuticals, polymer chemistry, and organic synthesis . The introduction of a butyloxy group modifies its physicochemical properties, including lipophilicity, solubility, and reactivity, making it a candidate for specialized applications such as drug design or solvent systems.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

5-butoxypyrrolidin-2-one

InChI

InChI=1S/C8H15NO2/c1-2-3-6-11-8-5-4-7(10)9-8/h8H,2-6H2,1H3,(H,9,10)

InChI Key

NMFSZJKNGKBOEE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 5-(1-Butyloxy)pyrrolidin-2-one with key analogs, focusing on substituent effects:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features References
5-(1-Butyloxy)pyrrolidin-2-one -O-C₄H₉ C₈H₁₅NO₂ ~157 (calculated) Alkyl ether chain; moderate lipophilicity -
5-(Benzyloxy)pyrrolidin-2-one -O-CH₂C₆H₅ C₁₁H₁₃NO₂ 205.23 Aromatic benzyl group; increased rigidity
5-Methylpyrrolidin-2-one -CH₃ C₅H₉NO 99.13 Compact alkyl group; enhanced volatility
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one -OH and -CH(C₆H₅)CH₃ C₁₂H₁₅NO₂ 217.26 Hydroxyl and bulky arylalkyl groups; H-bonding
2-Pyrrolidinone (parent) -H C₄H₇NO 85.11 High polarity; baseline for comparison
Key Observations:
  • However, it is less lipophilic than aromatic analogs like 5-(benzyloxy)pyrrolidin-2-one .
  • Steric Effects : The linear butyl chain introduces less steric hindrance than bulky substituents (e.g., phenylethyl in ), favoring reactions at the lactam ring .
  • Electronic Effects : Ether groups (-O-) are electron-donating, which may stabilize the lactam ring compared to electron-withdrawing substituents (e.g., pyridinyl in ) .

Physicochemical Properties

Boiling Point and Solubility:
  • 2-Pyrrolidinone: Boiling point ~245°C; miscible in water due to high polarity .
  • 5-Methylpyrrolidin-2-one : Higher volatility (bp ~210°C) than the parent; reduced water solubility due to the hydrophobic methyl group .
  • 5-(Benzyloxy)pyrrolidin-2-one: Likely low water solubility due to the aromatic benzyl group; used in non-polar solvents for synthetic applications .
  • 5-(1-Butyloxy)pyrrolidin-2-one : Expected intermediate solubility, balancing the hydrophilic lactam and hydrophobic butyl chain.
Thermal Stability:

Alkyl ether substituents (e.g., butyloxy) generally enhance thermal stability compared to hydroxyl or amine derivatives, as seen in ternary liquid mixtures of 2-pyrrolidinone .

Preparation Methods

Reaction Mechanism and Conditions

  • Cyclopropane Activation : D-A cyclopropanes, such as 1a (ethyl 2-benzoyl-1-nitrocyclopropanecarboxylate), react with nucleophiles (e.g., butoxyamine) under reflux in toluene with acetic acid. The nucleophile attacks the electrophilic cyclopropane carbon, triggering ring expansion to form a pyrrolidin-2-one intermediate.

  • Dealkoxycarbonylation : The ester group at C3 is removed via sequential saponification (NaOH/EtOH) and thermolysis (200°C), yielding the desired 1,5-disubstituted product.

Optimization Challenges

  • Regioselectivity : The butoxy group’s placement at C5 depends on the cyclopropane’s substitution pattern and the nucleophile’s trajectory.

  • Diastereomer Formation : The ester group at C3 induces stereochemical complexity, necessitating chromatographic separation.

Table 1 : Cyclopropane Ring-Opening Parameters

ParameterValue
CatalystAcetic acid (2 equiv)
SolventToluene
TemperatureReflux (110°C)
Yield (crude)70% over four steps

Lactamization of γ-Amino Esters

A patent by details the synthesis of pyrrolidine-2-carboxylic acid derivatives via lactamization of γ-amino esters, a method adaptable to 5-(1-butyloxy)pyrrolidin-2-one.

Synthetic Workflow

  • Intermediate Preparation : A γ-amino ester with a protected hydroxyl group at C5 (e.g., E2 ) is synthesized via asymmetric hydrogenation of a dihydropyrrole precursor.

  • Cyclization : The ester undergoes base-mediated lactamization (e.g., NaOH/EtOH) to form the pyrrolidinone core.

  • Deprotection and Alkylation : The hydroxyl group is deprotected (HCl/EtOH) and alkylated with butyl bromide (K₂CO₃/DMF).

Table 2 : Lactamization Conditions and Outcomes

StepReagents/ConditionsYield (%)
HydrogenationH₂ (1.5 MPa), Pd/C, 50°C82.9
LactamizationNaOH, EtOH, reflux89.7
O-AlkylationButyl bromide, K₂CO₃, DMF85

Advantages

  • High Stereocontrol : Asymmetric hydrogenation ensures enantiomeric excess (e.g., 61.1% ee in Example 31).

  • Scalability : Continuous flow reactors optimize yield and purity.

O-Alkylation of 5-Hydroxypyrrolidin-2-one

Direct alkylation of 5-hydroxypyrrolidin-2-one offers a streamlined route to the target compound.

Protocol

  • Hydroxypyrrolidinone Synthesis : 5-Hydroxypyrrolidin-2-one is prepared via oxidation of pyrrolidine derivatives (e.g., H₂O₂/Na₂WO₄).

  • Alkylation : The hydroxyl group reacts with butyl bromide in DMF using K₂CO₃ as a base (80°C, 12 h).

Key Consideration :

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the hydroxyl oxygen.

Catalytic Hydrogenation-Oxidation Sequences

Unsaturated precursors (e.g., 2,3-dihydro-1H-pyrrole) are hydrogenated to pyrrolidines, followed by oxidation to pyrrolidinones.

Steps

  • Hydrogenation : Pd/C-catalyzed hydrogenation of 2,3-dihydro-1H-pyrrole derivatives (H₂, 1.4–1.5 MPa, 50°C).

  • Oxidation : TEMPO/NaOCl oxidizes the secondary alcohol to a ketone, forming the lactam.

Limitation :

  • Over-Oxidation Risk : Aggressive oxidants may degrade the butoxy group.

Comparative Analysis of Methods

Table 3 : Method Comparison

MethodStepsYield (%)ProsCons
Cyclopropane Ring-Opening470Modular substituent insertionDiastereomer separation needed
Lactamization389.7High yield, stereocontrolMulti-step protection
O-Alkylation285SimplicityRequires hydroxypyrrolidinone
Hydrogenation-Oxidation375Mild conditionsOver-oxidation risk

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1-Butyloxy)pyrrolidin-2-one, and what are their critical reaction parameters?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic strategies. For example, tert-butyl glyoxylate and hexanal can serve as starting materials, with chiral catalysts (e.g., organocatalysts) enabling enantioselective pathways . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like racemization. Evidence from similar pyrrolidinone derivatives highlights the importance of stepwise purification via column chromatography .

Q. How is the structural integrity of 5-(1-Butyloxy)pyrrolidin-2-one validated experimentally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical. Key spectral features include:

  • Carbonyl (C=O) peak : ~170–175 ppm in ¹³C NMR .
  • Butyloxy substituent : Distinct methylene/methyl signals in ¹H NMR (δ 0.8–1.5 ppm) .
  • Advanced techniques like 2D NMR (HSQC, HMBC) resolve coupling patterns and confirm regiochemistry .

Q. What are the solubility and stability profiles of 5-(1-Butyloxy)pyrrolidin-2-one in common solvents?

  • Methodological Answer : Experimental determination via saturation shake-flask methods in solvents (e.g., DMSO, ethanol, water) is recommended. The butyloxy group enhances lipophilicity, favoring solubility in non-polar solvents. Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) can identify degradation pathways, though ecological data gaps exist .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-(1-Butyloxy)pyrrolidin-2-one in catalytic processes?

  • Methodological Answer : Density functional theory (DFT) calculations assess transition states and activation energies for reactions like nucleophilic additions. Molecular dynamics (MD) simulations evaluate solvent effects on reaction kinetics. For example, polar solvents may stabilize intermediates in enantioselective syntheses .

Q. How can contradictory data on enantioselective synthesis yields be systematically resolved?

  • Methodological Answer : Contradictions arise from catalyst-substrate mismatches or unoptimized conditions. Strategies include:

  • Catalyst screening : Testing diverse chiral catalysts (e.g., BINOL-derived) .
  • Kinetic profiling : Monitoring reaction progress via in-situ IR or HPLC to identify rate-limiting steps .
  • Statistical design of experiments (DoE) : Factorial analysis to isolate critical variables (e.g., temperature, catalyst loading) .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining optical purity?

  • Methodological Answer : Scaling introduces issues like heat dissipation and mixing inefficiencies. Solutions:

  • Flow chemistry : Continuous reactors improve heat/mass transfer .
  • In-line purification : Coupling synthesis with simulated moving bed (SMB) chromatography to separate enantiomers .
  • Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistency .

Q. What mechanistic insights explain the compound’s interactions with biological targets?

  • Methodological Answer : The butyloxy group may enhance membrane permeability, while the lactam ring participates in hydrogen bonding with enzymes. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like proteases or kinases. Experimental validation via surface plasmon resonance (SPR) quantifies binding kinetics .

Data Gaps and Emerging Directions

Q. How can researchers address the lack of ecological toxicity data for 5-(1-Butyloxy)pyrrolidin-2-one?

  • Methodological Answer : Conduct in vitro assays (e.g., Microtox® for bacterial toxicity) and Daphnia magna acute toxicity tests. Persistence studies (OECD 307 guideline) evaluate biodegradability in soil/water. Computational tools like ECOSAR predict toxicity endpoints but require experimental validation .

Q. What strategies optimize the compound’s synthetic efficiency under green chemistry principles?

  • Methodological Answer : Ultrasound-assisted synthesis reduces reaction times and energy use . Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) minimize waste. Catalytic recycling (e.g., immobilized enzymes) improves atom economy .

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